molecular formula C20H22N2O3 B2823358 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide CAS No. 921913-41-9

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide

Cat. No.: B2823358
CAS No.: 921913-41-9
M. Wt: 338.407
InChI Key: FOOXUJZNICWCRZ-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Formation of the Acetamide Moiety: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

    Attachment of the p-Tolyloxy Group: The p-tolyloxy group can be introduced through etherification reactions using p-tolyl alcohol and appropriate activating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the acetamide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine, quinine, and quinacrine.

    Acetamide Derivatives: Compounds such as paracetamol (acetaminophen) and acetanilide.

Uniqueness

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline or acetamide derivatives.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-22-18-10-7-16(12-15(18)6-11-20(22)24)21-19(23)13-25-17-8-4-14(2)5-9-17/h4-5,7-10,12H,3,6,11,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOXUJZNICWCRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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